Cyclobutyl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone
Description
Cyclobutyl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone is a small-molecule organic compound featuring a cyclobutyl group linked to a methanone scaffold, which is further substituted with a 3-((4-fluorophenyl)sulfonyl)azetidine moiety. The azetidine ring (a four-membered nitrogen-containing heterocycle) and the 4-fluorophenylsulfonyl group are critical for its physicochemical and biological properties. Its synthesis likely involves sulfonylation of the azetidine ring followed by coupling with the cyclobutylmethanone group, as inferred from analogous procedures in and .
Properties
IUPAC Name |
cyclobutyl-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3S/c15-11-4-6-12(7-5-11)20(18,19)13-8-16(9-13)14(17)10-2-1-3-10/h4-7,10,13H,1-3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTDJHKQTAFTOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxide-Amine Cyclization
In this method, N-benzylamines react with epichlorohydrin or tosyl-protected epoxides to form azetidine precursors. For example, treating N-alkyl-benzylamine with 2-substituted-(oxiran-2-yl)methyl 4-toluenesulfonate in the presence of lithium diisopropylamide (LDA) and potassium tert-butoxide (LiDA-KOR) at −78°C yields azetidines with >90% diastereoselectivity. The reaction proceeds via a strained bicyclic transition state, favoring four-membered ring formation due to optimal orbital overlap angles (C1–C2–O ≈ 166°).
Functionalization of the Azetidine Ring
Post-cyclization, the azetidine’s 3-position is sulfonylated to introduce the 4-fluorophenylsulfonyl group. Patent data demonstrates that 3-substituted azetidines undergo nucleophilic substitution with 4-fluorobenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base, achieving >85% yield. The sulfonylation step requires anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
The introduction of the 4-fluorophenylsulfonyl group is critical for modulating the compound’s electronic and steric properties. Nickel-catalyzed coupling reactions, initially developed for allylic amines, have been adapted for azetidine sulfonylation.
Nickel-Catalyzed Sulfonamide Coupling
A general procedure involves reacting 3-aminoazetidine with 4-fluorobenzenesulfonamide in the presence of Ni(COD)₂ (10 mol%), tricyclohexylphosphine (PCy₃, 20 mol%), and titanium tetraisopropoxide (Ti(OiPr)₄, 20 mol%) in acetonitrile at 100°C. This method achieves 70–78% yield by facilitating C–N bond formation through a proposed Ni⁰/Niᴵᴵ redox cycle. Key advantages include tolerance for electron-withdrawing groups and scalability to gram quantities.
Direct Sulfonylation with Sulfonyl Chlorides
Alternative protocols use 4-fluorobenzenesulfonyl chloride directly with azetidine intermediates. In a representative example, 3-azetidinamine is treated with the sulfonyl chloride (1.2 equiv) in DCM and triethylamine (2.5 equiv) at 0°C, followed by gradual warming to room temperature. The reaction is quenched with aqueous sodium bicarbonate, and the product is isolated via extraction and column chromatography (petroleum ether/EtOAc = 6:1).
Acylation with Cyclobutyl Methanone
The final step involves coupling the sulfonylated azetidine with cyclobutyl carbonyl moieties. Two primary strategies are employed:
Schlenk-Type Acylation
Activation of cyclobutanecarboxylic acid to its acid chloride (using thionyl chloride) allows acylation of the azetidine’s secondary amine. The reaction is conducted in tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA) as a base, yielding the methanone product in 65–72% yield after purification.
Transition-Metal-Mediated Carbonylation
Palladium-catalyzed carbonylation using cyclobutylboronic acid and carbon monoxide (1 atm) in the presence of Pd(OAc)₂ and Xantphos ligand provides an alternative route. This method, adapted from allylic amination protocols, achieves 60% yield but requires rigorous exclusion of moisture.
Optimization and Scalability
Kinetic vs. Thermodynamic Control
DFT calculations highlight the importance of kinetic control in azetidine formation. The activation energy (ΔG‡) for four-membered ring closure is 5–8 kcal/mol lower than for five-membered analogs, ensuring regioselectivity. Solvent effects, particularly the use of tetrahydrofuran (THF), stabilize transition states through hydrogen bonding.
Purification and Characterization
Crude products are typically purified via flash chromatography (petroleum ether/EtOAc gradients) or recrystallization from ethanol/water mixtures. Nuclear magnetic resonance (NMR) confirms regiochemistry: the azetidine’s CH₂ protons resonate at δ 3.7–4.1 ppm as doublets of doublets (J = 8–10 Hz), while the cyclobutyl group exhibits characteristic δ 2.5–3.0 ppm multiplet signals.
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
- Cyclobutyl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, which can be utilized in various chemical reactions such as oxidation, reduction, and substitution.
Synthetic Routes
- The synthesis typically involves multiple steps starting from cyclobutyl and azetidinyl precursors. Reaction conditions often require specific catalysts and solvents to ensure high purity and yield.
| Synthetic Route | Key Steps | Reagents |
|---|---|---|
| Route A | Cyclobutyl formation | Specific catalysts |
| Route B | Azetidinyl coupling | Solvents and nucleophiles |
Potential Therapeutic Properties
- Research indicates that this compound may exhibit significant biological activity, including interactions with various biomolecules. It has been explored for potential therapeutic applications in drug development, particularly against cancer and other diseases .
Case Study: Anticancer Activity
- In vitro studies have shown that derivatives of this compound possess antitumor properties. For instance, compounds similar to this compound were tested against human tumor cells, demonstrating promising results with mean growth inhibition values .
| Study | Cell Line Tested | GI50/TGI Values (μM) |
|---|---|---|
| Study A | Human Tumor Cells | 15.72 / 50.68 |
Industrial Applications
Material Development
- The compound is also being investigated for its potential use in the development of new materials with unique properties, such as polymers and coatings. Its chemical structure allows for modifications that can enhance material characteristics like durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of Cyclobutyl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways within cells. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
The structural and functional attributes of Cyclobutyl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone can be compared to related compounds in the evidence, focusing on molecular architecture, synthetic routes, and biological activity (where available).
Key Observations :
- Ring Systems: The target compound’s azetidine (4-membered) ring contrasts with the piperazine (6-membered) in T-08 and compound 22.
- Sulfonyl Group Positioning : The 4-fluorophenylsulfonyl group is conserved across all compounds, suggesting its role in electronic or steric interactions with biological targets.
- Synthetic Efficiency : Yields for analogous compounds vary widely (35–67%), highlighting challenges in optimizing reactions for strained ring systems like azetidine or cyclobutane .
Theoretical and Experimental Validation
- Similar methods could validate the target compound’s reactivity or binding modes .
- Binding Affinity : highlights GLUT4 inhibition by sulfonyl-containing compounds. The target compound’s azetidine-cyclobutyl scaffold may offer unique steric complementarity to such targets compared to bulkier piperazine analogs .
Biological Activity
Cyclobutyl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone is a synthetic compound characterized by its unique structural features, which include a cyclobutyl group, a sulfonyl group derived from 4-fluorophenyl, and an azetidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development.
- Molecular Formula : C₁₁H₁₂FNO₃S
- Molecular Weight : 257.28 g/mol
- CAS Number : 1448074-77-8
Biological Activity Overview
This compound has been investigated for several biological activities, including its potential as an inhibitor in various biochemical pathways. The following sections detail specific findings related to its biological effects.
The compound's mechanism of action is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Research indicates that it may modulate the activity of certain proteins involved in cellular signaling pathways. For instance, it has been suggested that this compound may act as a selective inhibitor of Janus kinase (JAK) pathways, which are crucial for various cellular processes including inflammation and immune response .
In Vitro Studies
A series of in vitro experiments have demonstrated the compound's efficacy in inhibiting specific cellular targets. For example:
- Target Enzyme Inhibition : Studies have shown that this compound inhibits JAK2 activity, leading to reduced phosphorylation of downstream signaling molecules .
- Cell Viability Assays : In human cell lines, the compound exhibited cytotoxic effects at micromolar concentrations, indicating its potential as an anticancer agent .
In Vivo Studies
Limited in vivo studies have been conducted, but preliminary results suggest:
- Anti-inflammatory Effects : Animal models treated with this compound showed a significant reduction in inflammatory markers, supporting its potential use in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
This compound can be compared with other azetidine derivatives known for their biological activities:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Azetidine-2-carboxylic acid | Structure | Antimicrobial properties |
| 4-Fluorobenzenesulfonamide | Structure | Anticancer activity |
The unique combination of functional groups in this compound contributes to its distinct biological profile compared to these similar compounds.
Synthetic Routes and Applications
The synthesis of this compound typically involves multi-step chemical reactions, employing various catalysts and solvents to achieve high purity yields. It serves as a valuable building block for developing more complex therapeutic agents.
Q & A
Basic: What synthetic strategies are effective for introducing the 4-fluorophenyl sulfonyl group into azetidine-containing compounds?
Methodological Answer:
The 4-fluorophenyl sulfonyl group can be introduced via nucleophilic substitution or sulfinate salt coupling. For example, in structurally analogous compounds, sodium 4-fluorophenyl sulfinate reacts with chloro- or hydroxyl-containing intermediates under mild acidic or basic conditions. Optimization of reaction time and temperature (e.g., 40–60°C) is critical to avoid side reactions. Column chromatography using gradients of ethyl acetate and hexanes (e.g., 40:60 to 60:40) is recommended for purification, as demonstrated in sulfonyl-piperazine derivatives .
Key Considerations:
- Use of anhydrous solvents to prevent hydrolysis.
- Monitoring reaction progress via TLC or LC-MS to ensure complete substitution.
Basic: How can researchers confirm the structural integrity of Cyclobutyl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone post-synthesis?
Methodological Answer:
Multi-nuclear NMR spectroscopy (e.g., H, C) and high-resolution mass spectrometry (HRMS) are essential. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
